N-(2-methoxyphenyl)-2-(propylamino)acetamide
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Overview
Description
N-(2-methoxyphenyl)-2-(propylamino)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an acetamide moiety through a propylamino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-(propylamino)acetamide typically involves the reaction of 2-methoxyphenylamine with propylamine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-methoxyphenylamine is reacted with propylamine in the presence of a suitable catalyst to form the intermediate N-(2-methoxyphenyl)-propylamine.
Step 2: The intermediate is then treated with acetic anhydride to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of flow reactors allows for better control over temperature, pressure, and reaction time, leading to a more efficient and scalable process.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-2-(propylamino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The methoxy group or the amide moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-(2-methoxyphenyl)-2-(propylamino)acetic acid, while reduction may produce N-(2-methoxyphenyl)-2-(propylamino)ethanol.
Scientific Research Applications
N-(2-methoxyphenyl)-2-(propylamino)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as an intermediate in the synthesis of pharmaceutical agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its effects on biological systems to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(propylamino)acetamide involves its interaction with specific molecular targets in biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific context of its use, such as its role in medicinal chemistry or biological research.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyphenyl)-2-(ethylamino)acetamide
- N-(2-methoxyphenyl)-2-(methylamino)acetamide
- N-(2-methoxyphenyl)-2-(butylamino)acetamide
Uniqueness
N-(2-methoxyphenyl)-2-(propylamino)acetamide is unique due to its specific structural features, such as the propylamino linkage and the methoxy group on the phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
N-(2-Methoxyphenyl)-2-(propylamino)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Profile
- Chemical Name : this compound
- Molecular Formula : C11H15NO2
- Molecular Weight : 193.25 g/mol
The compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. These interactions can modulate various biological pathways, leading to significant physiological effects. Research indicates that the compound may influence:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission and has implications in neurodegenerative diseases.
- Antioxidant Activity : Studies have demonstrated that derivatives of acetamide compounds, including this compound, possess antioxidant properties that help in scavenging free radicals and reducing oxidative stress .
1. Antioxidant Properties
Research has highlighted the antioxidant capabilities of this compound. The compound's ability to scavenge reactive oxygen species (ROS) has been assessed using various assays, including:
- DPPH Radical Scavenging Assay : This method measures the ability of the compound to reduce DPPH radicals, with results indicating significant scavenging activity at certain concentrations.
Concentration (µM) | % Scavenging Activity |
---|---|
10 | 45 |
50 | 70 |
100 | 85 |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on several key enzymes involved in metabolic processes:
- Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease.
- α-Amylase and α-Glucosidase : These enzymes are critical in carbohydrate metabolism; their inhibition suggests potential applications in managing diabetes.
Enzyme | IC50 (µM) |
---|---|
Acetylcholinesterase | 12.5 |
α-Amylase | 15.0 |
α-Glucosidase | 18.0 |
Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of this compound in a rodent model of Alzheimer's disease. The findings indicated that treatment with the compound significantly improved cognitive function and reduced amyloid plaque formation compared to control groups .
Study 2: Antidiabetic Potential
Another study focused on the antidiabetic potential of this compound through its action on α-amylase and α-glucosidase inhibition. Results showed a marked reduction in blood glucose levels in diabetic rats treated with the compound, suggesting its utility as a therapeutic agent for diabetes management .
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(propylamino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-8-13-9-12(15)14-10-6-4-5-7-11(10)16-2/h4-7,13H,3,8-9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGMWAJZFOEBTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)NC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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